1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone is a chemical compound with the molecular formula C19H19ClN2O2. It is known for its complex structure, which includes a piperazine ring substituted with a 3-chlorobenzoyl group and a phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Analyse Chemischer Reaktionen
1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential as a pharmacophore in drug design, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone can be compared with similar compounds like 1-(4-piperazin-1-ylphenyl)ethanone and other piperazine derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C19H19ClN2O2 |
---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
1-[4-[4-(3-chlorobenzoyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C19H19ClN2O2/c1-14(23)15-5-7-18(8-6-15)21-9-11-22(12-10-21)19(24)16-3-2-4-17(20)13-16/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
RCHDWCNBGCYJNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.